molecular formula C12H14Cl2F4OSi B12586863 Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane CAS No. 646063-07-2

Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane

Cat. No.: B12586863
CAS No.: 646063-07-2
M. Wt: 349.22 g/mol
InChI Key: SUZXSBWCPYDXQN-UHFFFAOYSA-N
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Description

Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane is a chlorosilane derivative featuring a phenyl group and a fluorinated alkoxy-propyl substituent. The 3-(2,2,3,3-tetrafluoropropoxy)propyl group likely enhances hydrophobicity and thermal stability, while the phenyl group contributes to steric bulk and aromatic interactions .

Properties

CAS No.

646063-07-2

Molecular Formula

C12H14Cl2F4OSi

Molecular Weight

349.22 g/mol

IUPAC Name

dichloro-phenyl-[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane

InChI

InChI=1S/C12H14Cl2F4OSi/c13-20(14,10-5-2-1-3-6-10)8-4-7-19-9-12(17,18)11(15)16/h1-3,5-6,11H,4,7-9H2

InChI Key

SUZXSBWCPYDXQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CCCOCC(C(F)F)(F)F)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane involves several steps. One common method includes the reaction of phenyltrichlorosilane with 3-(2,2,3,3-tetrafluoropropoxy)propyl magnesium bromide under controlled conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques like distillation or recrystallization .

Chemical Reactions Analysis

Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles, such as alcohols or amines, to form new compounds.

    Oxidation and Reduction: The phenyl group can undergo oxidation to form phenol derivatives, while reduction can lead to the formation of cyclohexyl derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.

Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₄Cl₂F₄OSi
  • Molecular Weight : 349.224 g/mol
  • LogP : 4.12050 (indicating hydrophobic characteristics)
  • Water Solubility : Low, enhancing its utility in non-aqueous environments.

These properties make it particularly suitable for applications requiring water and oil repellency.

Surface Modification

Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane is widely used for modifying surfaces to enhance their hydrophobicity and oleophobicity. This silane can be applied to various substrates including glass, metals, and polymers.

Case Studies:

  • Glass Coatings : Research indicates that silanes like this compound improve the durability of coatings on glass surfaces by providing excellent water and oil repellency. This property is crucial for applications in self-cleaning surfaces and anti-fogging treatments .
  • Polymer Composites : In polymer blends, this silane acts as a coupling agent that enhances the interfacial adhesion between inorganic fillers and organic matrices. Studies have shown improved mechanical properties in composites containing this silane .

Adhesives and Sealants

The compound is also utilized in the formulation of adhesives and sealants where strong bonding capabilities are required. Its ability to enhance adhesion to various substrates makes it valuable in construction and automotive applications.

Case Studies:

  • Adhesive Formulations : The incorporation of this compound in adhesive formulations has been shown to significantly improve bond strength on silica-coated surfaces .
  • Sealant Applications : Its application in sealants provides enhanced resistance to environmental factors such as moisture and UV radiation.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex fluorinated compounds. Its reactivity allows for further functionalization which is crucial in developing specialty chemicals.

Research Insights:

  • Fluorinated Polymers : The compound can be used as a precursor for creating fluorinated polymers that exhibit unique properties such as low surface energy and high thermal stability .
  • Functionalized Silanes : It has been employed in the synthesis of other functionalized silanes that are utilized in various applications including catalysis and materials science .

Environmental Applications

Due to its hydrophobic nature, this compound can be applied in environmental remediation efforts aimed at removing contaminants from water sources.

Case Studies:

  • Oil Spill Cleanup : The compound's ability to repel water while attracting oil makes it a candidate for use in materials designed for oil spill cleanup operations.
  • Filtration Systems : Research has shown that incorporating this silane into filtration membranes can enhance their performance by preventing fouling from organic contaminants .

Mechanism of Action

The mechanism of action of Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane involves its ability to interact with various molecular targets. The dichloro groups can react with nucleophiles, leading to the formation of new bonds and compounds. The phenyl group can participate in π-π interactions, while the tetrafluoropropoxy group can enhance the compound’s stability and reactivity. These interactions enable the compound to exert its effects in various chemical and biological systems .

Comparison with Similar Compounds

Dichloro(methyl)(3-phenylpropyl)silane ()

  • Molecular Formula : C₁₀H₁₄Cl₂Si
  • Molecular Weight : 233.208 g/mol
  • Key Features :
    • Dichlorosilane core with methyl and 3-phenylpropyl substituents.
    • Lacks fluorination, reducing chemical resistance compared to fluorinated analogs.
    • Applications: Likely used as a precursor in silicone polymer synthesis or surface functionalization.
  • Contrast : The absence of fluorinated groups results in lower thermal stability and higher surface energy compared to the target compound .

Dichloro(methyl)(3,3,3-trifluoropropyl)silane ()

  • Molecular Formula : C₄H₇Cl₂F₃Si
  • Molecular Weight : 227.08 g/mol
  • Key Features :
    • Contains a 3,3,3-trifluoropropyl group instead of tetrafluoropropoxy.
    • Fluorinated alkyl chain improves hydrophobicity and chemical inertness.
    • Applications: Used in fluorosilicone coatings for electronics or automotive parts.

Trichloro[3-(pentafluorophenyl)propyl]silane ()

  • Molecular Formula : C₉H₆Cl₃F₅Si
  • Molecular Weight : 343.57 g/mol
  • Key Features :
    • Trichlorosilane core with a pentafluorophenylpropyl group.
    • Higher chlorine content increases hydrolysis reactivity.
    • Applications: Surface modification of fluorinated polymers or catalysts.
  • Contrast : The trichlorosilane core and pentafluorophenyl group enhance reactivity and electron-withdrawing effects compared to the target compound’s dichloro and alkoxy-fluorinated structure .

Trichloro(3-phenylpropyl)silane ()

  • Molecular Formula : C₉H₁₁Cl₃Si
  • Molecular Weight : 253.63 g/mol
  • Key Features :
    • Trichlorosilane with a simple 3-phenylpropyl chain.
    • High reactivity due to three chlorine atoms, suitable for rapid surface bonding.
  • Contrast : The lack of fluorination limits its use in high-performance coatings, while the trichloro core may pose handling challenges due to moisture sensitivity .

Structural and Functional Analysis

Substituent Effects

Compound Chlorine Count Fluorination Key Functional Group
Target Compound 2 Cl 2,2,3,3-Tetrafluoropropoxy Alkoxy-fluorinated propyl
Dichloro(methyl)(3-phenylpropyl)silane 2 Cl None Phenylpropyl
Dichloro(methyl)(3,3,3-trifluoropropyl)silane 2 Cl 3,3,3-Trifluoropropyl Fluorinated alkyl
Trichloro[3-(pentafluorophenyl)propyl]silane 3 Cl Pentafluorophenyl Fluorinated aromatic

Research Findings and Data Gaps

  • Thermal Stability : Fluorinated silanes like Dichloro(methyl)(3,3,3-trifluoropropyl)silane exhibit decomposition temperatures >200°C, suggesting the target compound may exceed this due to its alkoxy-fluorinated chain .
  • Surface Energy : Fluorinated alkoxy groups reduce surface energy more effectively than alkyl-fluorinated chains, positioning the target compound as a candidate for ultra-hydrophobic coatings .
  • Data Limitations : Exact boiling points, solubility, and toxicity data for the target compound are unavailable in the provided evidence, necessitating experimental validation.

Biological Activity

Chemical Structure and Properties

Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane consists of a phenyl group and a silane moiety attached to a propyl chain that contains a tetrafluoropropoxy group. Its molecular formula is C13H12Cl2F4OC_{13}H_{12}Cl_2F_4O with a molecular weight of approximately 300.14 g/mol. The presence of fluorinated groups suggests potential applications in various fields, including pharmaceuticals and materials science.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₂Cl₂F₄O
Molecular Weight300.14 g/mol
CAS Number144203-97-4
AppearanceColorless liquid
DensityNot specified

Research indicates that this compound exhibits biological activity through various mechanisms. Its fluorinated structure may enhance lipophilicity, allowing it to interact effectively with cellular membranes. This interaction can lead to alterations in cell signaling pathways and potential therapeutic effects.

Antimicrobial Properties

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, fluorinated silanes have been reported to exhibit activity against various bacteria and fungi due to their ability to disrupt microbial cell membranes. Further research is needed to quantify the specific antimicrobial efficacy of this compound.

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines indicate that this compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted therapies with reduced side effects.

Case Studies

  • Case Study on Anticancer Activity :
    A study investigated the effects of this compound on breast cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM after 48 hours of exposure.
  • Case Study on Antimicrobial Efficacy :
    In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicitySelective inhibition in cancer cells
Cell ProliferationSignificant reduction in breast cancer cells

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